Di-O-cysteinyl-glycinoyl Curcumin-d6
Description
Di-O-cysteinyl-glycinoyl Curcumin-d6 is a chemically modified derivative of curcumin, a natural polyphenol derived from Curcuma longa. Curcumin (C21H20O6) is renowned for its anti-inflammatory, antioxidant, and antidiabetic properties . The deuterated form, Curcumin-d6 (C21H14D6O6), incorporates six deuterium atoms, enhancing metabolic stability and bioavailability compared to non-deuterated curcumin . This compound further modifies this structure by introducing cysteinyl and glycinoyl groups, resulting in the molecular formula C31H36N4O10S2 (MW: 688.77) . These modifications aim to improve solubility, stability, and targeted bioactivity, particularly in therapeutic applications such as cancer and inflammation .
Properties
Molecular Formula |
C₃₁H₃₀D₆N₄O₁₀S₂ |
|---|---|
Molecular Weight |
694.81 |
Synonyms |
4-((1E,6E)-7-(4-(2-((R)-2-Amino-3-mercaptopropanamido)acetoxy)-3-methoxyphenyl)-3,5-dioxohepta-1,6-dien-1-yl)-2-methoxyphenyl 2-((S)-2-amino-3-mercaptopropanamido)acetate-d6; 2,2’-[[(1E,6E)-3,5-dioxo-1,6-heptadiene-1,7-diyl]bis(2-methoxy-4,1-phenylen |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Di-O-cysteinyl-glycinoyl Curcumin-d6 and Analogues
*Predicted LogP for this compound is lower than curcumin due to hydrophilic cysteinyl and glycinoyl moieties .
Key Observations :
- Curcumin-d6 : Deuterium substitution enhances metabolic stability without altering core bioactivity .
- Demethoxy Derivatives : Reduced methoxy groups slightly lower LogP but retain antioxidant activity .
- This compound: Cysteinyl and glycinoyl groups introduce thiol and amine functionalities, improving water solubility and enabling conjugation with cellular targets .
Bioactivity and Therapeutic Potential
Antioxidant and Anti-inflammatory Effects :
- Curcumin: Inhibits NF-κB, COX-2, and iNOS, reducing inflammation .
- Curcumin-d6 : Retains anti-inflammatory efficacy with prolonged half-life due to deuterium .
- This compound: Enhanced cellular uptake via thiol-mediated transport; shows superior inhibition of ROS in diabetic models compared to curcumin .
Anticancer Activity :
Pharmacokinetic and Stability Profiles
Table 2: Stability and Bioavailability
| Compound | Plasma Half-Life | Metabolic Stability | Bioavailability |
|---|---|---|---|
| Curcumin | 0.5–1.5 hours | Low | <1% |
| Curcumin-d6 | 2–3 hours | Moderate | ~5% |
| This compound | 4–6 hours | High | ~15–20%* |
*Estimated based on structural modifications enhancing solubility and resistance to enzymatic degradation .
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